molecular formula C17H18FNO3 B5343674 2,4-diethoxy-N-(2-fluorophenyl)benzamide

2,4-diethoxy-N-(2-fluorophenyl)benzamide

Cat. No. B5343674
M. Wt: 303.33 g/mol
InChI Key: OSLAORGCYFLSJL-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-(2-fluorophenyl)benzamide, also known as EF-24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are polyphenolic compounds found in various plants. EF-24 has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.

Scientific Research Applications

2,4-diethoxy-N-(2-fluorophenyl)benzamide has been extensively studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to its anti-cancer properties, this compound has been studied for its anti-inflammatory and anti-oxidant properties. This compound inhibits the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(2-fluorophenyl)benzamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. This compound inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound also inhibits the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. This compound also inhibits the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound inhibits the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. This compound also inhibits the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress-related diseases. This compound has also been shown to induce autophagy, which is a cellular process that removes damaged proteins and organelles.

Advantages and Limitations for Lab Experiments

2,4-diethoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. This compound is commercially available and can be easily synthesized on a large scale. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties, and its mechanism of action has been well-characterized. However, this compound has some limitations. This compound is not water-soluble, which limits its use in aqueous solutions. This compound also has poor bioavailability, which limits its use in in vivo studies.

Future Directions

There are several future directions for the study of 2,4-diethoxy-N-(2-fluorophenyl)benzamide. One direction is the development of this compound analogs with improved water solubility and bioavailability. Another direction is the study of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. The combination of this compound with other agents may enhance its anti-cancer properties and reduce its toxicity. Another direction is the study of this compound in animal models of cancer and other diseases. The in vivo efficacy and toxicity of this compound need to be further characterized to evaluate its potential as a therapeutic agent. Finally, the study of this compound in clinical trials is needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2,4-diethoxy-N-(2-fluorophenyl)benzamide involves the condensation of 2-fluorobenzaldehyde and 2,4-diethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized for large-scale production, and the compound is now commercially available.

properties

IUPAC Name

2,4-diethoxy-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-3-21-12-9-10-13(16(11-12)22-4-2)17(20)19-15-8-6-5-7-14(15)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLAORGCYFLSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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